molecular formula C9H15NO3 B1293988 Azocan-1-yl(oxo)acetic acid CAS No. 1142202-56-9

Azocan-1-yl(oxo)acetic acid

Cat. No.: B1293988
CAS No.: 1142202-56-9
M. Wt: 185.22 g/mol
InChI Key: GOSNZTMEKBYIQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Azocan-1-yl(oxo)acetic acid typically involves the oxidation of Azocan-1-yl(triphenyl) with an oxidant . This method is relatively straightforward and yields the desired product with high purity.

Industrial Production Methods: . The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Azocan-1-yl(oxo)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the oxoacetic acid moiety.

    Substitution: The azocane ring can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidants such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Azocan-1-yl(oxo)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Azocan-1-yl(oxo)acetic acid involves its interaction with various molecular targets. The azocane ring and oxoacetic acid moiety can participate in binding interactions with proteins and enzymes, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

    Azocane-1-carboxylic acid: Similar structure but lacks the oxo group.

    Azocan-1-ylacetic acid: Similar but without the oxo group on the acetic acid moiety.

Uniqueness: Azocan-1-yl(oxo)acetic acid is unique due to the presence of both the azocane ring and the oxoacetic acid moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required.

Properties

IUPAC Name

2-(azocan-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSNZTMEKBYIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266713
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-56-9
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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